
2-Methyl-9-phenylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-9-phenylacridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of acridine, which is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring structure. The addition of a methyl and phenyl group to acridine results in the formation of 2-Methyl-9-phenylacridine, which has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-Methyl-9-phenylacridine is not fully understood, but it is believed to involve interactions with cellular membranes and ion channels. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated potassium channels and ligand-gated ion channels.
Biochemical and Physiological Effects
2-Methyl-9-phenylacridine has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the primary advantages of using 2-Methyl-9-phenylacridine in lab experiments is its ability to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are numerous potential future directions for research on 2-Methyl-9-phenylacridine. One area of interest is in the development of new materials for electronic and optoelectronic devices, including organic light-emitting diodes and solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of 2-Methyl-9-phenylacridine.
合成方法
The synthesis of 2-Methyl-9-phenylacridine involves the condensation of 9-phenylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is obtained through purification techniques such as column chromatography.
科学研究应用
2-Methyl-9-phenylacridine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new materials for electronic and optoelectronic devices. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors.
属性
分子式 |
C20H15N |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-methyl-9-phenylacridine |
InChI |
InChI=1S/C20H15N/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChI 键 |
UUCGWTURZPHFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






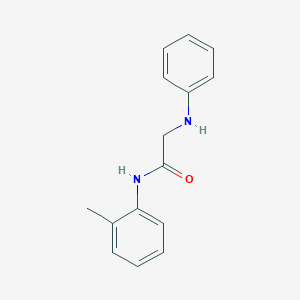

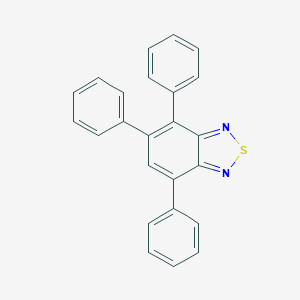
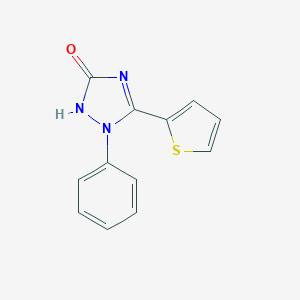
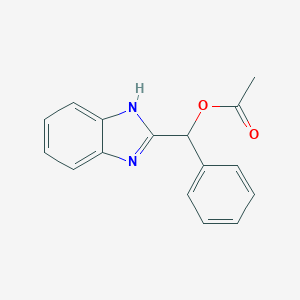
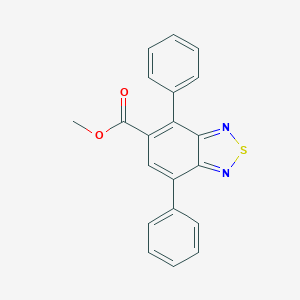
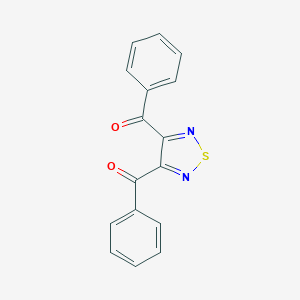
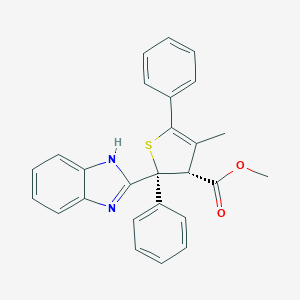
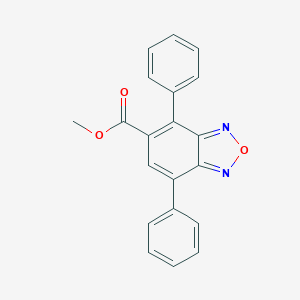
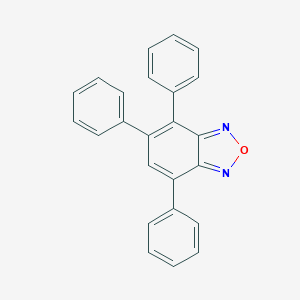
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)